molecular formula C13H10N2OS B14347230 2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one CAS No. 91859-66-4

2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one

Cat. No.: B14347230
CAS No.: 91859-66-4
M. Wt: 242.30 g/mol
InChI Key: NPRPLCPSBYIKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine-3-thiol with benzyl bromide under basic conditions, followed by cyclization with a suitable reagent such as phosphorus oxychloride . Another approach involves the use of hydrazonoyl halides as precursors, which react with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of microwave-assisted synthesis and other green chemistry approaches can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity and facilitates its interaction with hydrophobic pockets in target proteins .

Properties

CAS No.

91859-66-4

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

2-benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C13H10N2OS/c16-13-11-7-4-8-14-12(11)17-15(13)9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

NPRPLCPSBYIKNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(S2)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.